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Compound of Interest

Compound Name: Trestolone Acetate

Cat. No.: B1199451

Abstract Trestolone, also known as 7a-methyl-19-nortestosterone (MENT), is a potent synthetic
anabolic-androgenic steroid (AAS) and progestin derived from nandrolone.[1] Originally
investigated for male contraception and androgen replacement therapy, its unique
pharmacological profile has made it a subject of significant interest in endocrine and metabolic
research.[1][2] This technical guide provides an in-depth overview of the pharmacological
properties of Trestolone, including its mechanism of action, receptor binding kinetics,
pharmacodynamic effects, and metabolic fate. Detailed experimental protocols for assessing its
bioactivity are also provided to support further research and development.

Introduction

Trestolone (MENT) is a synthetic estrane steroid characterized by the addition of a methyl
group at the 7a position of its parent steroid, nandrolone (19-nortestosterone).[1] This structural
modification significantly enhances its biological activity. MENT has been explored for its
potential clinical applications, primarily as a long-acting male contraceptive due to its potent
suppression of gonadotropins, and as a form of androgen replacement therapy.[2] Its distinct
profile, which separates it from testosterone and other nandrolone derivatives, warrants
detailed investigation by researchers in endocrinology, pharmacology, and drug development.

Mechanism of Action
Receptor Binding Profile
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Trestolone exerts its biological effects primarily through interaction with steroid hormone
receptors.

» Androgen Receptor (AR) Agonism: MENT is a potent agonist of the androgen receptor. The
7a-methyl group is believed to significantly enhance its binding affinity, which surpasses that
of endogenous androgens like testosterone. One study reported a binding affinity (Ki) of 0.8
nM for trestolone acetate, suggesting a potency 2 to 3 times higher than that of
testosterone in competitive binding assays. This strong interaction is the primary driver of its
powerful anabolic effects.

o Progesterone Receptor (PR) Agonism: Trestolone is also a potent progestin, acting as an
agonist at the progesterone receptor. Its affinity for the PR is comparable to or greater than
that of progesterone itself. This progestogenic activity contributes significantly to its
antigonadotropic effects.

Downstream Signaling

Upon binding to the androgen receptor in the cytoplasm, the MENT-AR complex translocates to
the cell nucleus. Within the nucleus, it binds to specific DNA sequences known as hormone
response elements (HRES), which modulates the transcription of androgen-responsive genes.
This genomic action leads to an increase in protein synthesis and a reduction in muscle
catabolism, culminating in the significant muscle hypertrophy associated with the compound.
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Caption: Androgen Receptor (AR) signaling pathway initiated by Trestolone (MENT). (Within
100 characters)

Endocrine Effects
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A primary pharmacological action of Trestolone is its potent suppression of the Hypothalamic-
Pituitary-Gonadal (HPG) axis. Even at low concentrations, MENT is a powerful inhibitor of
gonadotropin-releasing hormone (GnRH) induced secretion of luteinizing hormone (LH) and
follicle-stimulating hormone (FSH) from the pituitary gland. The suppression of LH curtails
endogenous testosterone production in the testes, while the inhibition of FSH disrupts
spermatogenesis. This dual inhibition is the basis for its investigation as a male contraceptive

agent.
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Caption: Inhibition of the Hypothalamic-Pituitary-Gonadal (HPG) axis by Trestolone. (Within
100 characters)

Pharmacodynamics
Anabolic and Androgenic Activity

Trestolone is characterized by a very high ratio of anabolic to androgenic activity. Published
data suggests an anabolic:androgenic ratio of 2300:650. This indicates exceptionally potent
muscle-building properties with comparatively moderate androgenic effects. In animal models,
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MENT's anabolic potency has been shown to be approximately 10 times greater than that of
testosterone. A key differentiator is that MENT is not a substrate for the 5a-reductase enzyme,
meaning it is not converted to dihydrotestosterone (DHT). This prevents the amplification of
androgenic effects in tissues like the prostate, skin, and scalp.

Progestogenic and Estrogenic Activity

MENT possesses potent progestogenic activity, which contributes to its HPG axis suppression.
Unlike some other nandrolone derivatives, Trestolone is a substrate for the aromatase enzyme
and is metabolized into the estrogen 7a-methylestradiol. However, this metabolite has weak
estrogenic activity, and the overall estrogenic effect appears insufficient for complete estrogen
replacement in hypogonadal states, as evidenced by decreased bone mineral density in some
clinical studies.

Table 1:
Comparative
Pharmacological

Data
Anabolic:Androgenic Relative Binding Relative Binding
Compound ) o o
Ratio Affinity (AR) Affinity (PR)
High (Ki = 0.8 nM for
Trestolone (MENT) 2300:650 100-125%
acetate)
Testosterone 100:100 100% (Reference) <1%
Nandrolone 300:30 20% 154-155%
Dihydrotestosterone ]
200:200 ~200-300% Inactive

(DHT)

Values for AR and PR
binding are relative to
testosterone and
progesterone (100%),
respectively, unless

otherwise noted.
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Pharmacokinetics and Metabolism
ADME Profile

Trestolone has poor oral bioavailability and a short elimination half-life, making oral
administration impractical. It is typically developed for parenteral administration via
subcutaneous implants or as its prodrug, trestolone acetate, via intramuscular injection.
Trestolone acetate is rapidly hydrolyzed by esterases in the blood to release the active MENT
moiety.

A critical pharmacokinetic feature of MENT is its lack of binding to sex hormone-binding
globulin (SHBG). This contributes to its very rapid metabolic clearance rate (MCR) and high
bioavailability to target tissues.

Table 2:
Pharmacokineti
c Parameters of
Trestolone
(MENT)

Parameter Value Species Route Source

Terminal Half-life

~40 minutes Human Intravenous
(t2)
Metabolic
Clearance Rate ~2,360 L/day Human Intravenous
(MCR)
o No significant ]
SHBG Binding o Human, Monkey In vitro
binding
Trestolone
~8-12 hours N/A N/A

Acetate Half-life

Metabolic Pathways

The primary metabolic pathways for Trestolone and its prodrugs include:
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o Ester Hydrolysis: Trestolone acetate is rapidly converted to active Trestolone by esterase

enzymes in the plasma.
» Aromatization: Trestolone is converted by aromatase to 7a-methylestradiol.

» Hydroxylation & Reduction: Further metabolism likely occurs via cytochrome P450-mediated
(e.g., CYP3A4/5) hydroxylation and reduction pathways, leading to various metabolites that
are excreted in urine. The identification of these urinary metabolites is an active area of

research for anti-doping purposes.
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Caption: Simplified metabolic pathway of Trestolone Acetate. (Within 100 characters)

Key Experimental Protocols
Androgen Receptor Competitive Binding Assay

This in vitro assay quantifies the ability of a test compound like Trestolone to bind to the AR by

measuring its competition with a radiolabeled ligand.
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o Objective: To determine the binding affinity (e.g., IC50, Ki) of a test compound for the
androgen receptor.

e Principle: A fixed concentration of recombinant AR and a radiolabeled androgen (e.qg., [3H]-
DHT) are incubated with varying concentrations of the unlabeled test compound. The
amount of radioligand displaced by the test compound is measured, allowing for the
calculation of its binding affinity.

o Materials: Recombinant AR protein (ligand-binding domain), radiolabeled ligand ([*H]-DHT or
similar), unlabeled test compound (Trestolone), scintillation fluid, filter plates or scintillation
proximity assay (SPA) plates, buffer solutions.

o Brief Protocol:

[¢]

Immobilize recombinant AR protein onto a multi-well plate (e.g., Ni-coated SPA plate).
o Add serial dilutions of the test compound (Trestolone) to the wells.

o Add a fixed concentration of the radiolabeled ligand to all wells.

o Incubate to allow binding to reach equilibrium.

o Wash to remove unbound ligand (if not an SPA assay).

o Measure the radioactivity in each well using a scintillation counter.

o Plot the percentage of bound radioligand against the log concentration of the test
compound to determine the IC50 value.

Caption: General workflow for an Androgen Receptor competitive binding assay. (Within 100
characters)

In Vivo Hershberger Bioassay

The Hershberger assay is the standard in vivo method for assessing the anabolic and
androgenic activity of a compound.

» Objective: To determine the androgenic (prostate/seminal vesicle growth) and anabolic
(levator ani muscle growth) effects of a test compound in a mammalian model.
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 Principle: Immature, castrated male rats are used to eliminate the influence of endogenous
androgens. These animals are treated with the test compound for a set period (typically 7-10
days). The weights of specific androgen-dependent tissues are then measured and
compared to control groups.

e Animal Model: Peripubertal, castrated male rats.

e Brief Protocol:

[e]

Male rats are castrated at the onset of puberty.

o After a recovery period, animals are randomized into treatment groups (vehicle control,
reference androgen, test compound).

o The test compound (Trestolone) is administered daily for 7-10 days via oral gavage or
subcutaneous injection.

o Approximately 24 hours after the final dose, animals are euthanized.

o Five key androgen-dependent tissues are carefully dissected and weighed: ventral
prostate (VP), seminal vesicles (SV), levator ani-bulbocavernosus (LABC) muscle,
Cowper's glands (COW), and the glans penis (GP).

o A statistically significant increase in the weights of these tissues compared to the vehicle
control indicates androgenic/anabolic activity.
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Caption: Standardized workflow for the in vivo Hershberger bioassay. (Within 100 characters)

Summary and Conclusion

Trestolone (MENT) possesses a unique and powerful pharmacological profile, distinguishing it
from both testosterone and its parent compound, nandrolone. Its high-affinity binding to the
androgen and progesterone receptors, coupled with its potent suppression of the HPG axis,
underpins its primary research applications. The lack of 5a-reduction and minimal SHBG
binding are key features that define its potent anabolic activity and rapid clearance. The
provided data and experimental protocols offer a framework for researchers to further
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investigate the nuanced biological effects and therapeutic potential of this compelling synthetic
steroid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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